3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide
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Overview
Description
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chlorophenyl group, a pyrrole ring, and a triazolopyridine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chlorophenyl Intermediate: Starting with 4-chlorobenzaldehyde, a series of reactions such as reduction and halogenation can be used to prepare the chlorophenyl intermediate.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Triazolopyridine Synthesis: The triazolopyridine moiety can be constructed via a cyclization reaction involving a suitable pyridine derivative and hydrazine.
Coupling Reactions: The final step involves coupling the chlorophenyl, pyrrole, and triazolopyridine intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield and purity.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used to study biological pathways and mechanisms, especially those involving the pyrrole and triazolopyridine moieties.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors, such as G-protein coupled receptors (GPCRs).
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways, such as those related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide: Lacks the triazolopyridine moiety, potentially altering its biological activity.
4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide: Lacks the chlorophenyl group, which may affect its binding affinity and specificity.
Uniqueness
The presence of the chlorophenyl, pyrrole, and triazolopyridine groups in 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide confers unique properties, such as:
Enhanced Binding Affinity: The combination of these groups may enhance the compound’s ability to bind to specific molecular targets.
Diverse Biological Activity: The structural diversity allows for interactions with multiple biological pathways, making it a versatile compound for research.
Properties
Molecular Formula |
C22H22ClN5O |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-pyrrol-1-yl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C22H22ClN5O/c23-19-8-6-17(7-9-19)18(16-27-12-3-4-13-27)15-22(29)24-11-10-21-26-25-20-5-1-2-14-28(20)21/h1-9,12-14,18H,10-11,15-16H2,(H,24,29) |
InChI Key |
GZRHZLNJXWKEFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)CC(CN3C=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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